Pentyl 3,4,5-trihydroxybenzoate
Overview
Description
Pentyl 3,4,5-trihydroxybenzoate is a derivative of 3,4,5-Trihydroxybenzoic acid . It is used in making dyes and inks, photographic developers and has been used as astringents in medical applications . It is also used as antioxidants in foods .
Synthesis Analysis
The synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), from Rhodiola crenulata has been reported . The synthetic HETB was found to exhibit α-glucosidase inhibitory activities on maltase and sucrase, with potency exceeding that of the known α-glucosidase inhibitors (voglibose and acarbose) .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 3,4,5-Trihydroxybenzoic acid . The molecular formula is C10H12O5 .Chemical Reactions Analysis
This compound has been found to exhibit significant activity against herpes viruses as determined by plaque reduction assay . The structural components of the compound which modulate the anti-herpetic activity were identified by analysis of chemical analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of its propyl ester counterpart . It has a molar mass of 212.2 g/mol . The density is 1.21 g/cm3, the flash point is 187 °C, and the melting point is 130 °C . It has a pH value of 5.7 - 6.3 (H₂O) and a vapor pressure of <0.1 hPa (20 °C) . It is soluble in ethanol (50 mg/ml) and water (0.35 g/100 ml at 25°C) .Scientific Research Applications
Biological and Medical Applications
Pentyl 3,4,5-trihydroxybenzoate, also known as Gallic Acid, has garnered significant interest in various scientific fields due to its biological and medical properties. Research has indicated its widespread use in biological and medical applications, highlighting its importance in these areas. One study, in particular, provides an overview of the preparation and application of Gallic Acid in recent years, underscoring its potential for future developments in these fields (Zhong, 2010).
Analytical Methods for Quantification
The determination and quantification of 3,4,5-trihydroxybenzoic acid in various samples, such as wines and teas, is a significant area of research. A study developing a photoelectrochemical method for this purpose highlights the compound's relevance in analytical chemistry. This method's sensitivity to the concentration changes of the antioxidant in solutions demonstrates the compound's analytical utility (Lima et al., 2022).
Antioxidant and Antifungal Activities
Gallic Acid exhibits a range of bioactivities, including antioxidant and antifungal properties. Various methods like spectrometry and chromatography are used for its analysis in biological matrices. This compound's diverse bioactivities make it a subject of interest in pharmacology and biochemistry (Fernandes & Salgado, 2016). Additionally, the antifungal activity and toxicity of derivatives of Gallic Acid, like the 3,4,5-tris(acetyloxy)benzoic acids, have been studied, emphasizing its potential in developing antifungal treatments (Pinto et al., 2015).
Pharmacological Activities in Inflammatory Diseases
The pharmacological activities of Gallic Acid in inflammatory diseases have been a focal point of recent research. Studies elucidating its anti-inflammatory mechanisms, which involve the MAPK and NF-κB signaling pathways, highlight its potential as a treatment option for inflammation-related conditions (Bai et al., 2020).
Safety and Hazards
Future Directions
The future directions of Pentyl 3,4,5-trihydroxybenzoate research could involve further evaluation of its potential antiviral activity against SARS-CoV-2 main protease . Additionally, its use as an anti-fade reagent in fluorescence microscopy to reduce photobleaching of fluorescent probes such as rhodamine and fluorescein could be explored further .
Properties
IUPAC Name |
pentyl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-3-4-5-17-12(16)8-6-9(13)11(15)10(14)7-8/h6-7,13-15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOADSXXVWNOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333159 | |
Record name | pentyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4568-93-8 | |
Record name | Pentyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4568-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | pentyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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